molecular formula C23H23ClN4O4S2 B2614376 N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 794585-40-3

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2614376
CAS RN: 794585-40-3
M. Wt: 519.03
InChI Key: GNLHPJNSOYPXHX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a sulfamoyl group, a morpholinyl group, and a pyridine group . Similar compounds have been synthesized and studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and crystal structure analysis of biologically active aromatic sulfonamides, including morpholine derivatives, have been extensively studied. Research demonstrates the preparation of these compounds and their hydrochloride salts, revealing their molecular structures through X-ray analysis and computational models. These studies highlight the characteristic L-shaped structure of these compounds, stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity (Remko et al., 2010).

Potential Biological Activities

  • Carbonic Anhydrase Inhibition: Some derivatives have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. These findings indicate potential applications in medical research, particularly for conditions involving carbonic anhydrases (Supuran et al., 2013).
  • Synthetic Methodologies: The development of synthetic methodologies for creating compounds with potential pharmacological activities is another key area. Research into the synthesis of novel compounds, including those with morpholine derivatives, underscores the importance of these chemical processes in drug discovery and development (Zaki et al., 2017).

Corrosion Inhibition

The investigation into the use of N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide derivatives as corrosion inhibitors for mild steel in sulphuric acid medium showcases the chemical's versatility beyond biomedical applications. This study demonstrates over 90% inhibition efficiency, offering insights into its potential industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

properties

IUPAC Name

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S2/c1-33-23-19(3-2-10-25-23)22(29)26-18-8-9-20(28-11-13-32-14-12-28)21(15-18)34(30,31)27-17-6-4-16(24)5-7-17/h2-10,15,27H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHPJNSOYPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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